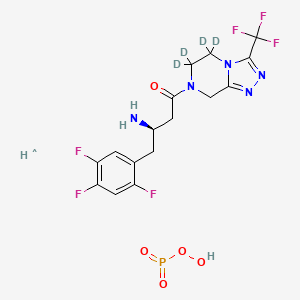
Sitagliptin-d4 Phosphate
Descripción general
Descripción
Sitagliptin-d4 Phosphate is the deuterium labeled Sitagliptin phosphate . Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sitagliptin-d4 Phosphate include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate
- Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst. The influence of acidity of Brønsted acid on tandem aza-Michael/hemiacetal reaction is researched in detail .
- Results or Outcomes: The synthesis results in optically pure sitagliptin phosphate monohydrate with an overall yield of 54% starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine .
Preparation of Sitagliptin Phosphate via Chemical Resolution and Asymmetric Hydrogenation
- Summary of Application: Two effective processes have been developed for the preparation of sitagliptin phosphate. One approach uses chemical resolution and the other uses asymmetric hydrogenation .
- Methods of Application: The chemical resolution approach obtains R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .
- Results or Outcomes: The chemical resolution approach results in an 11% overall yield. This route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes .
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate
- Summary of Application: Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate .
- Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .
- Results or Outcomes: The synthesis results in optically pure sitagliptin phosphate monohydrate with an overall yield of 54% starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine .
Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets
- Summary of Application: This study aims to derive an optimal drug release formulation with human clinical bioequivalence in developing a sitagliptin phosphate monohydrate-dapagliflozin propanediol hydrate fixed-dose combination (FDC) tablet as a treatment for type 2 diabetes mellitus .
- Methods of Application: The study prepared single-layer tablets, double-layer tablets, and dry-coated tablets and evaluated the drug control release ability, tableting manufacturability, quality, and stability .
- Results or Outcomes: The FDC double-layer tablet showed a high dissolution rate of over 80% in the form of immediate-release tablets within 30 min in a pH 6.8 dissolution solution .
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate
- Summary of Application: Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate .
- Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst .
- Results or Outcomes: The synthesis results in optically pure sitagliptin phosphate monohydrate with an overall yield of 54% starting from (E)-4-(2,4,5-trifluorophenyl)but-2-enal and N-boc-protected hydroxylamine .
Two methods for the preparation of sitagliptin phosphate
- Summary of Application: Two effective processes have been developed for the preparation of sitagliptin phosphate .
- Methods of Application: The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .
- Results or Outcomes: The approach of chemical resolution resulted in 11% overall yield .
Safety And Hazards
Sitagliptin-d4 Phosphate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRPSLDGPIQBE-JBNLRCFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin-d4 Phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



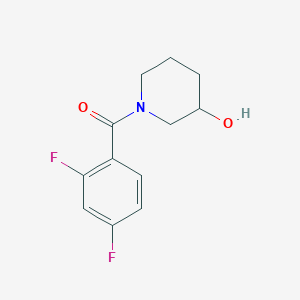
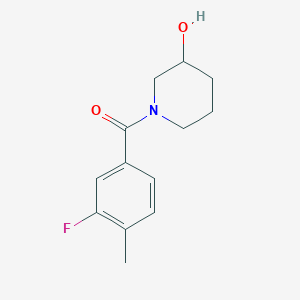
![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)
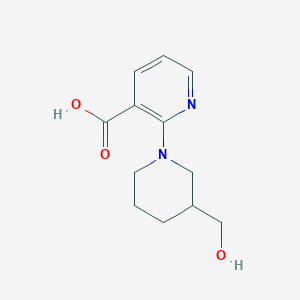
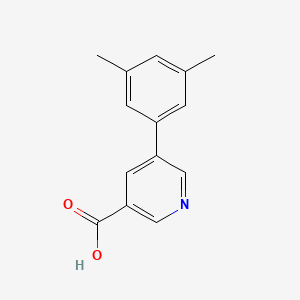
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)
![5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462613.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)
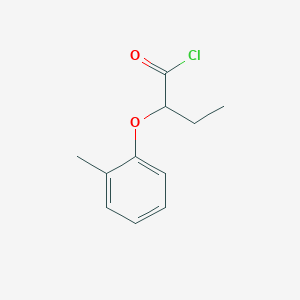
![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)
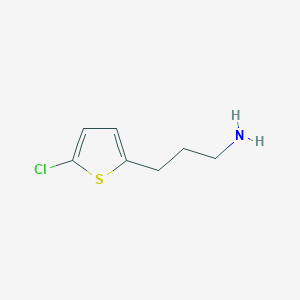
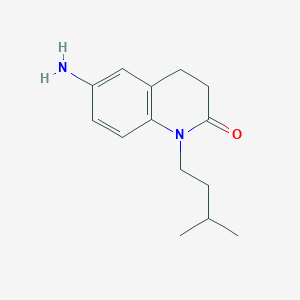
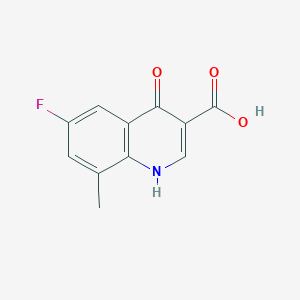
![2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1462624.png)